2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid
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Overview
Description
2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a formyl group attached to the pyrrole ring and a methylpentanoic acid side chain. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid can be achieved through various synthetic routes. One common method involves the condensation of a pyrrole derivative with an aldehyde under acidic conditions. For example, the reaction of 2-formylpyrrole with 4-methylpentanoic acid in the presence of a strong acid catalyst can yield the desired product . The reaction typically requires refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Electrophiles such as halogens or alkyl groups in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-4-methylpentanoic acid.
Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-4-methylpentanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring can also interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2-formyl-1H-pyrrol-1-yl)benzoic acid: Similar structure with a benzoic acid side chain instead of a methylpentanoic acid.
2-(2-formyl-1H-pyrrol-1-yl)acetic acid: Similar structure with an acetic acid side chain.
2-(2-formyl-1H-pyrrol-1-yl)butanoic acid: Similar structure with a butanoic acid side chain.
Uniqueness
2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The presence of the methylpentanoic acid side chain can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
60026-09-7 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(2-formylpyrrol-1-yl)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(2)6-10(11(14)15)12-5-3-4-9(12)7-13/h3-5,7-8,10H,6H2,1-2H3,(H,14,15) |
InChI Key |
IFNRDWSKKNGFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1C=O |
Origin of Product |
United States |
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